
FM-381
描述
FM-381 is a potent, reversible covalent inhibitor selectively targeting Janus kinase 3 (JAK3), a tyrosine kinase critical for immune cell signaling. It binds to the Cys909 residue in JAK3's kinase domain with an IC50 of 127 pM, demonstrating exceptional selectivity over other JAK isoforms: 410-fold for JAK1, 2,700-fold for JAK2, and 3,600-fold for TYK2 . Structurally, this compound belongs to the pyrrolobis(imidazole) class, featuring a 1,2,4-thiadiazole core that enables reversible covalent interactions via a sulfur atom .
In cellular assays, this compound inhibits IL-2-induced STAT5 phosphorylation in CD4+ T cells with an EC50 of 100 nM, while sparing JAK3-independent pathways (e.g., IL-6-induced STAT3 activation) even at 1 µM . Its reversible binding mechanism ensures sustained target engagement, with a residence time of ~60 minutes in bioluminescence resonance energy transfer (BRET) assays . This compound is widely recognized as a high-quality chemical probe by the Structural Genomics Consortium (SGC) and is used to study JAK3-specific roles in autoimmune and inflammatory diseases .
准备方法
FM-381 是通过一系列化学反应合成的,这些反应涉及与 JAK3 中守门人位置 +7 的独特 Cys909 形成共价键 。合成路线通常涉及在受控条件下使用各种试剂和催化剂,以确保形成所需产物。 This compound 的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化 。
化学反应分析
科学研究应用
Chemical Profile
- Chemical Name : FM-381
- CAS Number : 2226521-65-7
- Target : JAK3
- Mechanism of Action : Covalent reversible inhibition at the Cys909 site
- IC50 Values :
- JAK3: 127 pM
- JAK1: 52 nM
- JAK2: 346 nM
- TYK2: 459 nM
Autoimmune Diseases
This compound has been studied for its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK3, this compound can modulate immune responses, reducing inflammation and tissue damage.
Case Study: Rheumatoid Arthritis
A study demonstrated that this compound effectively reduced IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM. This suggests that this compound can effectively modulate T cell activity, which is critical in autoimmune diseases characterized by T cell overactivity .
Cancer Therapy
This compound's ability to inhibit JAK3 also positions it as a candidate for cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated.
Case Study: Hematological Malignancies
Research indicates that this compound exhibits significant efficacy in inhibiting the growth of certain cancer cell lines by blocking JAK3-mediated signaling pathways. The compound's selectivity minimizes side effects typically associated with broader-spectrum kinase inhibitors .
Off-Target Selectivity Assessments
This compound has been extensively evaluated for off-target effects across a panel of 410 protein kinases. The results indicate:
- No significant activity detected at 100 nM.
- Weak activity observed at 500 nM against some kinases, confirming its selectivity profile .
Data Table: Potency and Selectivity of this compound
Target Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JAK3 | 0.127 | - |
JAK1 | 52 | 410-fold |
JAK2 | 346 | 2700-fold |
TYK2 | 459 | 3600-fold |
BTK | >5000 | - |
作用机制
FM-381 通过靶向 JAK3 中守门人位置 +7 的独特 Cys909 来发挥作用。这种相互作用导致 JAK3 活性的抑制,进而影响 JAK-STAT 信号通路。JAK-STAT 通路对细胞因子受体向细胞核传递信号至关重要,在那里它们调节基因表达。 通过抑制 JAK3,this compound 破坏了这条信号通路,导致免疫细胞功能和发育发生改变 。
相似化合物的比较
Selectivity Against JAK Isoforms
FM-381’s selectivity profile distinguishes it from pan-JAK or dual inhibitors (Table 1):
Compound | Target | IC50 (JAK3) | Selectivity (vs. JAK3) | Mechanism |
---|---|---|---|---|
This compound | JAK3 | 127 pM | JAK1: 410x; JAK2: 2,700x | Reversible covalent |
Tofacitinib | JAK1/3 | 292 pM (JAK3) | JAK1: 1.7x | ATP-competitive |
Ruxolitinib | JAK1/2 | >10,000 nM (JAK3) | JAK1: 1.3x; JAK2: 1x | ATP-competitive |
SAR-20347 | JAK1/2/3, TYK2 | 41 nM (JAK3) | Pan-JAK activity | ATP-competitive |
Deucravacitinib | TYK2 | >1,000 nM (JAK3) | TYK2-selective | Pseudokinase inhibitor |
This compound’s selectivity arises from its unique interaction with JAK3’s Cys909, absent in other JAK isoforms. By contrast, ATP-competitive inhibitors like Tofacitinib and Ruxolitinib lack isoform specificity due to conserved ATP-binding pockets .
Structural and Functional Comparison
- FM-479 (Negative Control) : A methylated derivative of this compound, FM-479 loses activity due to steric clashes caused by a methyl group at the pyrrole nitrogen. This validates this compound’s binding specificity .
- TG101209 (Dual JAK2/BRD4 Inhibitor) : While potent against JAK2, TG101209 lacks JAK3 selectivity and exhibits off-target bromodomain activity .
Cellular and Pharmacokinetic Profiles
- Potency: this compound achieves full STAT5 inhibition at 100 nM, outperforming non-covalent inhibitors like NIBR3049 (EC50 >500 nM) .
- Safety: this compound shows minimal off-target kinase activity (only 11 kinases inhibited >50% at 500 nM) . However, its hepatotoxicity and bioavailability remain unoptimized compared to ZINC compounds, which exhibit lower Ames mutagenicity and carcinogenicity risks .
生物活性
FM-381 is a selective covalent reversible inhibitor of Janus kinase 3 (JAK3), which has garnered considerable attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant research findings.
This compound specifically targets the unique cysteine residue (Cys909) in the JAK3 protein, exhibiting an IC50 value of 127 pM, indicating its high potency against this kinase . JAK3 plays a critical role in the signaling pathways of various cytokines and growth factors, making it a significant target for interventions in diseases characterized by dysregulated immune responses.
Structure and Binding
The binding affinity of this compound to JAK3 was assessed using molecular docking techniques. The compound was docked into the active site of JAK3, revealing favorable interactions that stabilize the inhibitor within the binding pocket. The use of high-throughput virtual screening and molecular dynamics simulations has provided insights into the conformational dynamics of the this compound-JAK3 complex .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits JAK3 activity, leading to decreased phosphorylation of downstream signaling molecules, which is crucial for cellular responses to cytokines. For example, when primary rat nucleus pulposus (NP) cells were treated with this compound, a significant reduction in cell viability was observed under oxidative stress conditions induced by tert-butyl hydroperoxide (TBHP) .
Table 1: Effects of this compound on Cell Viability
Treatment Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 60 |
200 | 30 |
This table summarizes the impact of varying concentrations of this compound on cell viability, indicating a dose-dependent response.
Case Studies
Research has highlighted several case studies focusing on diseases where JAK3 inhibition could be beneficial:
- Autoimmune Diseases : In models of rheumatoid arthritis, this compound administration resulted in reduced inflammation and joint destruction, supporting its potential as a therapeutic agent .
- Cancer Therapy : Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor-associated inflammation .
Safety and Toxicology
The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary findings suggest that while this compound is highly effective against JAK3, it exhibits minimal toxicity towards other kinases at therapeutic concentrations .
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Additionally, there is interest in exploring combination therapies that leverage this compound's mechanism to enhance treatment outcomes for patients with complex diseases involving multiple signaling pathways.
常见问题
Basic Research Questions
Q. What is the molecular mechanism of FM-381's selective inhibition of JAK3?
this compound covalently and reversibly binds to the Cys909 residue in JAK3's ATP-binding pocket, forming hydrogen bonds with Arg953, Asp912, and Cys909, as well as π-related interactions with adjacent residues . This interaction induces conformational changes in the kinase domain, blocking ATP binding and subsequent STAT5 phosphorylation. Its selectivity over JAK1 (410-fold), JAK2 (2700-fold), and TYK2 (3600-fold) arises from structural differences in the gatekeeper region and the unique accessibility of Cys909 in JAK3 .
Q. How should this compound be experimentally applied to study JAK3-dependent signaling pathways?
In cellular assays, this compound is typically used at 100 nM to inhibit IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells, validated via BRET (Bioluminescence Resonance Energy Transfer) assays (EC50 = 100 nM) . For specificity controls, researchers should parallel test JAK3-independent pathways (e.g., IL-6-induced STAT3 signaling) and use FM-479, a structural analog lacking JAK3 inhibitory activity, as a negative control .
Q. What analytical techniques confirm this compound's binding mode and selectivity?
X-ray crystallography (PDB ID: 6GLB) and molecular docking (LibDock/CDOCKER) reveal this compound's binding pose and interaction energy (-51 to -54 kcal/mol) . Selectivity is validated via kinome-wide profiling (e.g., Invitrogen’s SelectScreen), showing minimal inhibition (>50% residual activity) of 409 non-JAK3 kinases at 500 nM .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in this compound's binding affinity between in vitro and cellular assays?
Discrepancies arise from cellular permeability, off-target effects, or assay conditions. Molecular dynamics (MD) simulations (e.g., CHARMm force field) over 100 ns trajectories assess stability of this compound-JAK3 complexes, while metadynamics quantify free-energy barriers for binding . Complement with cellular thermal shift assays (CETSA) to measure target engagement in live cells .
Q. What methodological strategies improve the accuracy of this compound-JAK3 docking models?
Optimize docking parameters by:
- Active site definition : Use the this compound-bound JAK3 crystal structure (6GLB) to define binding site coordinates .
- Flexible residues : Allow side-chain flexibility for key residues (Cys909, Arg953) during CDOCKER simulations.
- Validation : Calculate RMSD (<2 Å) between docked and crystallographic poses of re-docked this compound .
- Water molecule inclusion : Retain structural water molecules mediating hydrogen bonds (e.g., near Asp912) .
Q. What pharmacological limitations of this compound must be addressed in preclinical studies?
this compound exhibits poor aqueous solubility, high plasma protein binding, and predicted hepatotoxicity in ADME/toxicity screens (e.g., QikProp, ProTox-II) . Mitigate these via:
- Structural optimization : Modify the pyridone ring (R-group) to enhance solubility while retaining Cys909 binding.
- Formulation : Use cyclodextrin-based carriers or PEGylation to improve bioavailability .
Q. How do researchers reconcile conflicting data on this compound's off-target kinase inhibition?
While this compound shows >50% residual activity for 11 kinases at 500 nM , discrepancies may arise from assay conditions (e.g., ATP concentration). Validate off-target hits via:
- Covalent docking : Screen against kinases with reactive cysteines (e.g., EGFR, BTK).
- Cellular kinobeads : Quantify kinase engagement in lysates using mass spectrometry .
Q. Key Research Gaps and Recommendations
- Structural optimization : Prioritize derivatives with improved pharmacokinetics while retaining JAK3 specificity.
- In vivo validation : Conduct murine models of autoimmune diseases to assess efficacy and toxicity.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map JAK3-dependent signaling nodes inhibited by this compound .
属性
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。